molecular formula C23H24N4 B12221083 2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12221083
M. Wt: 356.5 g/mol
InChI Key: LTPWHKBZYMIOGK-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl, phenyl, and propan-2-ylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

2,5-dimethyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-15(2)18-10-12-20(13-11-18)25-21-14-16(3)24-23-22(17(4)26-27(21)23)19-8-6-5-7-9-19/h5-15,25H,1-4H3

InChI Key

LTPWHKBZYMIOGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C)C4=CC=CC=C4

Origin of Product

United States

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